

# Application Notes and Protocols for HPLC Quantification of Ivermectin B1a in Solutions

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## Compound of Interest

Compound Name: Ivermectin B1a

Cat. No.: B018418

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## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of **Ivermectin B1a** in various solutions using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine analysis in quality control, formulation development, and research settings.

## Introduction

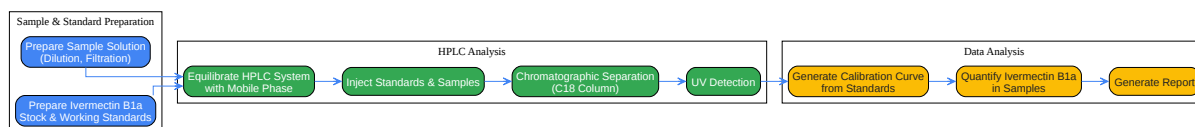
Ivermectin is a broad-spectrum anti-parasitic agent belonging to the macrocyclic lactone class. [1] It is a mixture of two homologous compounds, with **Ivermectin B1a** being the major component (typically  $\geq 80\%$ ) and Ivermectin B1b as the minor component. [1][2] Accurate quantification of **Ivermectin B1a** is crucial for ensuring the potency and quality of pharmaceutical formulations. This document outlines established HPLC-UV methods for this purpose.

## Method Overview

The primary analytical technique employed is reverse-phase HPLC with UV detection. The principle involves separating **Ivermectin B1a** from other components in the sample matrix on a C18 stationary phase, followed by its quantification based on UV absorbance.

## Experimental Workflow

The general workflow for the HPLC analysis of **Ivermectin B1a** is depicted in the diagram below.



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Caption: General experimental workflow for HPLC quantification of **Ivermectin B1a**.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for three distinct HPLC methods for **Ivermectin B1a** quantification.

Table 1: Chromatographic Conditions

Parameter	Method 1	Method 2	Method 3
Column	Waters XBridge C18 (4.6 x 150 mm, 5 µm) [3]	Primesep 100 (4.6 x 150 mm, 5 µm) [4]	Phenomenex C18 (4.6 x 150 mm, 5 µm) [2]
Mobile Phase	Water:Methanol:Acetonitrile (15:34:51, v/v/v) [3]	Acetonitrile:Water (60:40, v/v) with 0.1% H <sub>2</sub> SO <sub>4</sub> [4]	Acetonitrile:Methanol:Water (53:35:12, v/v/v) [2]
Flow Rate	1.0 mL/min [3]	1.0 mL/min [4]	1.2 mL/min [2]
Detection Wavelength	245 nm [3]	250 nm [4]	250 nm [2]
Column Temperature	25°C [3]	Not Specified	20°C [2]
Injection Volume	Not Specified	Not Specified	20 µL [2]

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2	Method 3
Linearity Range	50 - 150 µg/mL [3]	Not Specified	Not Specified
Correlation Coefficient (r <sup>2</sup> )	0.99999 [3]	Not Specified	Not Specified
Limit of Detection (LOD)	0.88 µg/mL [3]	Not Specified	Not Specified
Limit of Quantification (LOQ)	2.68 µg/mL [3]	Not Specified	Not Specified
Accuracy (% Recovery)	98.9 - 100.3% [3]	Not Specified	Not Specified
Precision (RSD)	< 1.0% [3]	Not Specified	Not Specified

## Experimental Protocols

## Protocol 1: Based on Water/Methanol/Acetonitrile Mobile Phase

This protocol is adapted from a method developed for the quantification of ivermectin in veterinary drug products.[3]

### 1. Materials and Reagents

- **Ivermectin B1a** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- 0.45 µm membrane filters

### 2. Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of **Ivermectin B1a** reference standard in the mobile phase.[3]
- Working Standard Solutions (50, 80, 100, 120, and 150 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.[3]

### 3. Preparation of Sample Solutions

- For a solution containing 5 g/L of ivermectin, transfer 1 mL of the solution into a 50 mL volumetric flask.[3]
- Dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL. [3]
- Sonicate the solution for 15 minutes.[3]
- Filter the solution through a 0.45 µm membrane filter prior to injection.[3]

#### 4. HPLC Instrument Parameters

- Column: Waters XBridge C18 (4.6 x 150 mm, 5  $\mu$ m)[3]
- Mobile Phase: Water:Methanol:Acetonitrile (15:34:51, v/v/v)[3]
- Flow Rate: 1.0 mL/min[3]
- Detection: UV at 245 nm[3]
- Column Temperature: 25°C[3]

#### 5. Data Analysis

- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the sample solutions and determine the concentration of **Ivermectin B1a** from the calibration curve.

## Protocol 2: Based on Acetonitrile/Methanol/Water Mobile Phase

This protocol is based on a method developed for the quality control of avermectins in bulk samples.[2]

#### 1. Materials and Reagents

- **Ivermectin B1a** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ultrapure water

#### 2. Preparation of Standard and Sample Solutions

- Prepare stock and working standard solutions of **Ivermectin B1a** in the mobile phase.
- Prepare sample solutions by diluting the formulation with the mobile phase to fall within the calibration range.

### 3. HPLC Instrument Parameters

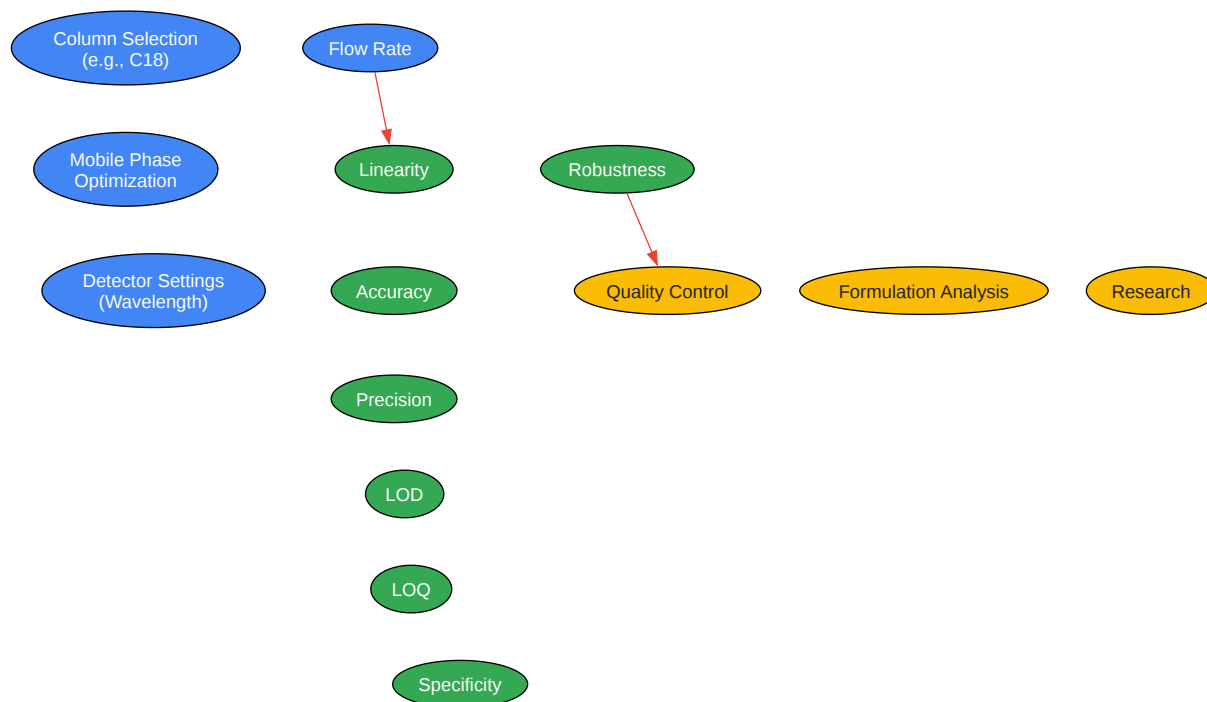
- Column: Phenomenex C18 (150 x 4.60 mm, 5  $\mu$ m)[2]
- Mobile Phase: Acetonitrile:Methanol:Ultrapure Water (53:35:12, v/v/v)[2]
- Flow Rate: 1.2 mL/min[2]
- Detection: UV at 250 nm[2]
- Column Temperature: 20°C[2]
- Injection Volume: 20  $\mu$ L[2]

### 4. Data Analysis

- Follow the same procedure as in Protocol 1 for data analysis.

## Logical Relationship Diagram

The following diagram illustrates the relationship between the key components of the HPLC method development and validation process.



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Caption: Relationship between HPLC method development, validation, and application.

## Conclusion

The presented HPLC methods are robust and reliable for the quantification of **Ivermectin B1a** in solution. Researchers should select the method that best suits their available instrumentation and specific sample matrix. Proper method validation in accordance with ICH guidelines is essential before implementing these protocols for routine analysis.

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